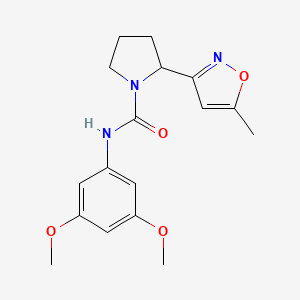![molecular formula C20H27N3O2S B4464177 1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B4464177.png)
1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide
Descripción general
Descripción
1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and belongs to the class of benzylpiperazine compounds. This compound has been the subject of extensive research due to its potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It may also act as an antagonist at certain receptors in the brain.
Biochemical and physiological effects:
1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant properties. In addition, it has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide in lab experiments is its potential therapeutic uses. It has been studied for its potential use in the treatment of several neurological disorders. Another advantage is that it is relatively easy to synthesize and is available in high yield.
One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. Another limitation is that it may have side effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide. One direction is to further investigate its potential therapeutic uses, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on identifying any potential side effects and developing ways to mitigate them. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It has been shown to have anxiolytic, antidepressant, and neuroprotective properties. While its exact mechanism of action is not fully understood, it is believed to work by modulating neurotransmitter levels in the brain. Future research could focus on further investigating its potential therapeutic uses, studying its mechanism of action in more detail, and developing more efficient synthesis methods.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide has been extensively used in scientific research due to its potential therapeutic uses. It has been studied for its antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-5-3-4-6-19(17)16-26(24,25)21-15-18-7-9-20(10-8-18)23-13-11-22(2)12-14-23/h3-10,21H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXKRXBLOOUTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![N-methyl-1-(4-methylbenzyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4464126.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4464138.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4464142.png)
![1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4464145.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B4464148.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![2,6-diethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4464154.png)
![1-(methylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4464157.png)
![3-methyl-6-{4-[(4-phenoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4464158.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B4464170.png)
![1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464182.png)
